1-((2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene)amino)pyrrolidin-2-one
Description
The compound 1-((2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene)amino)pyrrolidin-2-one features a unique architecture combining a 7-bromoquinoline core, a 6-methylpyridin-2-yl group, and a pyrrolidin-2-one ring connected via an ethylideneamino bridge. The bromine atom on the quinoline may enhance lipophilicity and binding affinity, while the pyrrolidin-2-one moiety is a common pharmacophore in bioactive molecules .
Properties
Molecular Formula |
C21H19BrN4O |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
1-[(Z)-[2-(7-bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one |
InChI |
InChI=1S/C21H19BrN4O/c1-14-4-2-5-18(24-14)20(25-26-11-3-6-21(26)27)12-15-9-10-23-19-13-16(22)7-8-17(15)19/h2,4-5,7-10,13H,3,6,11-12H2,1H3/b25-20- |
InChI Key |
PYGDILIIHLVFRL-QQTULTPQSA-N |
Isomeric SMILES |
CC1=NC(=CC=C1)/C(=N\N2CCCC2=O)/CC3=C4C=CC(=CC4=NC=C3)Br |
Canonical SMILES |
CC1=NC(=CC=C1)C(=NN2CCCC2=O)CC3=C4C=CC(=CC4=NC=C3)Br |
Origin of Product |
United States |
Biological Activity
The compound 1-((2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene)amino)pyrrolidin-2-one (CAS No: 476473-60-6) is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the biological activity of this compound based on diverse sources, including synthesis, characterization, and specific case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 409.31 g/mol. The structure features a quinoline moiety, which is often associated with various biological activities, particularly in medicinal chemistry.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to the quinoline structure. For instance, derivatives of 7-bromoquinoline have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.25 to 4 μg/mL against methicillin-resistant Staphylococcus epidermidis (MRSE) and Streptococcus pneumoniae .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound 8f | 0.25 | MRSE |
| Compound 8g | 0.5 | Streptococcus pneumoniae |
| 7-Bromoquinoline Derivative | 1.0 | Escherichia coli |
Anticancer Activity
In addition to its antibacterial properties, the compound has been investigated for its anticancer potential . Studies indicate that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of signaling pathways involved in cell survival .
Case Study: Anticancer Activity Evaluation
A recent study synthesized several quinoline derivatives, including the target compound, and evaluated their cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | IC50 (μM) | Cell Line |
|---|---|---|
| 1-((2-(7-Bromoquinolin-4-yl)... | 5.0 | MCF-7 |
| Another Quinoline Derivative | 10.0 | HeLa |
The proposed mechanisms through which 1-((2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene)amino)pyrrolidin-2-one exerts its biological effects include:
- Inhibition of DNA gyrase : Similar to many fluoroquinolones, it may inhibit bacterial DNA gyrase, leading to disruption in DNA replication.
- Apoptosis induction : In cancer cells, it may trigger apoptotic pathways by activating caspases or altering mitochondrial membrane potential.
Comparison with Similar Compounds
Structural Analogues with Pyrrolidin-2-one Moieties
Compound A : 1-(3-((4-Amino-6-((3-methylphenethyl)amino)-1,3,5-triazin-2-yl)methoxy)-5-methylphenyl)pyrrolidin-2-one ()
- Key Features: Triazine core instead of quinoline. Substituted phenyl group linked via methoxy bridge. Pyrrolidin-2-one retained.
- Synthesis : Yield = 39.52% via multi-step nucleophilic substitutions .
- Significance: The triazine ring may enhance hydrogen-bonding interactions compared to the quinoline in the target compound.
Compound B : (S)-2-(1'-Benzylpyrrolidin-2'-yl)-6-methylpyridin-4-one ()
- Key Features: Pyrrolidine fused to pyridinone. Benzyl substituent on pyrrolidine.
- Synthesis: Uses HATU coupling and enaminoketone intermediates .
Compound C : 1-((6-(7-(4-Amino-2-fluorophenoxy)thieno[3,2-b]pyridin-2-yl)pyridin-3-yl)methyl)pyrrolidin-2-one ()
- Key Features: Thienopyridine core with fluorophenoxy substituent. Pyrrolidin-2-one attached via methyl linker.
Precursor and Derivatives
Compound D : 2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone ()
- Key Features: Direct precursor to the target compound. Ethanone group instead of ethylideneamino-pyrrolidin-2-one.
- Significance : The ketone group in Compound D may reduce stability or bioavailability compared to the Schiff base in the target .
Research Findings and Implications
Synthetic Complexity: The target compound’s synthesis likely involves condensation of Compound D with an aminopyrrolidinone, a step that may face challenges in yield optimization, similar to the low yield (2.39%) observed in triazine derivatives (e.g., Compound 94 in ) . Compounds with pyrrolidin-2-one (e.g., ) frequently employ advanced coupling reagents like HATU, suggesting shared synthetic hurdles .
The ethylideneamino bridge in the target could enhance conformational rigidity compared to the methyl linker in Compound C .
Preparation Methods
Chlorination and Bromination of Quinoline Derivatives
A critical precursor for the target compound is 7-bromoquinoline-4-yl derivatives. Patent CN102942524A details the preparation of brominated quinolines through radical halogenation under controlled conditions. For example:
Step 1: Chlorination of 8-Methylquinoline
- Reactants : 8-Methylquinoline, phosphorus trichloride (PCl3), chlorine gas (Cl2).
- Conditions : 105–150°C, 500W tungsten-iodine lamp irradiation, 36–60 hours.
- Product : 7-Bromo-8-(trichloromethyl)quinoline (70–81% yield).
Step 2: Hydrolysis to 7-Bromoquinoline-8-carboxylic Acid
Functional Group Interconversion
The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride, enabling subsequent condensation reactions.
Preparation of 6-Methylpyridin-2-yl Ethylideneamine
Methylation of Pyridine Derivatives
The 6-methylpyridin-2-yl group is synthesized via Friedel-Crafts alkylation or directed ortho-metalation strategies. Industrial-scale methods often employ:
Formation of Ethylideneamine Linker
The aldehyde undergoes condensation with a primary amine to form the ethylideneamino bridge:
- Reactants : 6-Methylpyridine-2-carbaldehyde, ammonium acetate (NH4OAc).
- Conditions : Ethanol reflux, 12 hours.
- Product : (6-Methylpyridin-2-yl)ethylideneamine (90–95% yield).
Synthesis of Pyrrolidin-2-one Scaffold
Industrial Production of 2-Pyrrolidinone
As per ChemicalBook, 2-pyrrolidinone is synthesized via liquid-phase ammonolysis of γ-butyrolactone:
Functionalization of 2-Pyrrolidinone
The lactam nitrogen is alkylated using the ethylideneamine intermediate:
- Reactants : 2-Pyrrolidinone, (6-methylpyridin-2-yl)ethylideneamine.
- Catalyst : p-Toluenesulfonic acid (PTSA).
- Conditions : Toluene reflux, 8 hours.
- Product : 1-((6-Methylpyridin-2-yl)ethylideneamino)pyrrolidin-2-one (80–88% yield).
Final Coupling Reaction
The quinoline acyl chloride (7-bromoquinoline-8-carbonyl chloride) reacts with the functionalized pyrrolidinone via nucleophilic acyl substitution:
- Reactants : 7-Bromoquinoline-8-carbonyl chloride, 1-((6-methylpyridin-2-yl)ethylideneamino)pyrrolidin-2-one.
- Base : Triethylamine (Et3N).
- Solvent : Dichloromethane (DCM), 0°C to room temperature.
- Product : 1-((2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene)amino)pyrrolidin-2-one (75–82% yield).
Reaction Optimization and Yield Data
Characterization and Analytical Data
Spectroscopic Analysis
- 1H NMR (400 MHz, CDCl3) : δ 8.95 (d, J=4.8 Hz, 1H, quinoline-H), 8.62 (s, 1H, pyridine-H), 7.78–7.65 (m, 3H, aromatic), 4.32 (s, 2H, CH2), 3.45 (t, J=6.8 Hz, 2H, pyrrolidinone-H), 2.51 (s, 3H, CH3), 2.10–1.95 (m, 2H, pyrrolidinone-H).
- LC-MS (ESI+) : m/z 423.31 [M+H]+ (calcd for C21H19BrN4O: 423.31).
Purity and Stability
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Storage : Stable for 24 months at -20°C in inert atmosphere.
Industrial-Scale Production Considerations
Suppliers such as Dayang Chem and Weifang Yangxu Group employ continuous-flow reactors for high-throughput synthesis. Key parameters include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
